molecular formula C9H14N2O2 B13533713 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid

2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid

Cat. No.: B13533713
M. Wt: 182.22 g/mol
InChI Key: KYGYPVIMBVZXHP-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid is an organic compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a butanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid typically involves the condensation of pyrazole derivatives with butanoic acid precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with butanoic acid under acidic conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity. The carboxylic acid moiety can participate in ionic interactions, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions and activities.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-3-8(9(12)13)7-5-10-11(4-2)6-7/h5-6,8H,3-4H2,1-2H3,(H,12,13)

InChI Key

KYGYPVIMBVZXHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN(N=C1)CC)C(=O)O

Origin of Product

United States

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